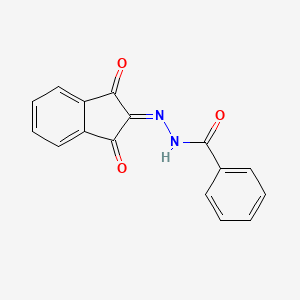
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide, also known as DMSO2-N,N-dimethyl-3,4-dimethylphenylamine, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential therapeutic effects on various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The exact mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. For example, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. It has also been suggested that this compound may activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is its potential therapeutic effects on various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, which may be useful in the development of new therapies for these diseases. However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments to study its effects. Additionally, the toxicity and safety of this compound have not been fully evaluated, which may limit its use in clinical trials.
将来の方向性
There are several future directions for research on N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of new therapies for cancer, inflammation, and neurodegenerative disorders based on the therapeutic effects of this compound. Another area of research is the elucidation of the exact mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, the toxicity and safety of this compound need to be further evaluated to determine its potential for use in clinical trials. Overall, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide is a promising compound for scientific research, and further studies are needed to fully understand its potential therapeutic effects.
合成法
The synthesis of N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of N,N-dimethyl-3,4-dimethylphenylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine methyl ester to yield the final compound. This synthesis method has been described in detail in various scientific publications.
科学的研究の応用
N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects on various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N~2~-(3,4-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-10-6-7-12(8-11(10)2)15(19(5,17)18)9-13(16)14(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITPRHPZENZYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N(C)C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)
![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)


![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)
![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)